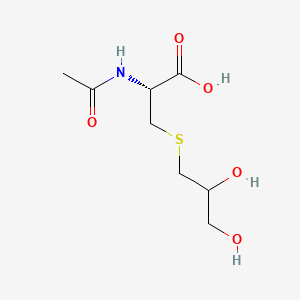
N-Acetyl-S-(2,3-dihydroxypropyl)-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-(2,3-dihydroxypropyl)-L-cysteine is a compound that is primarily known as a metabolite of glycidol, a chemical used in various industrial applications. This compound is formed through the detoxification process involving conjugation with glutathione, resulting in the formation of mercapturic acids. It is often analyzed as a biomarker of exposure to glycidol and related compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2,3-dihydroxypropyl)-L-cysteine typically involves the reaction of glycidol with glutathione. This reaction occurs under enzymatic conditions where glycidol is hydrolyzed and subsequently conjugated with glutathione to form the corresponding mercapturic acid .
Industrial Production Methods
The compound is usually detected and quantified in biological samples using analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(2,3-dihydroxypropyl)-L-cysteine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly involving the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, often in aqueous solutions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced forms .
Scientific Research Applications
N-Acetyl-S-(2,3-dihydroxypropyl)-L-cysteine has several scientific research applications, including:
Chemistry: It is used as a biomarker to study the exposure and metabolism of glycidol and related compounds.
Biology: The compound is analyzed in biological samples to understand the detoxification pathways involving glutathione conjugation.
Medicine: Research on this compound contributes to understanding the toxicological effects of glycidol and its metabolites.
Industry: The compound is relevant in the context of food safety, particularly in assessing the exposure to glycidyl esters in processed foods
Mechanism of Action
The mechanism of action of N-Acetyl-S-(2,3-dihydroxypropyl)-L-cysteine involves its formation through the conjugation of glycidol with glutathione. This detoxification process is mediated by enzymes such as glutathione S-transferases. The resulting mercapturic acid is then excreted in the urine, serving as a biomarker of exposure to glycidol .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-S-(2,3-dihydroxypropyl)-L-valine: Another mercapturic acid formed from glycidol.
N-Acetyl-S-(2,3-dihydroxypropyl)-L-alanine: A related compound with similar detoxification pathways.
Uniqueness
N-Acetyl-S-(2,3-dihydroxypropyl)-L-cysteine is unique due to its specific formation from glycidol and its role as a biomarker for glycidol exposure. Its structure and formation pathway distinguish it from other mercapturic acids, making it a valuable compound for toxicological studies .
Properties
CAS No. |
23255-33-6 |
|---|---|
Molecular Formula |
C8H15NO5S |
Molecular Weight |
237.28 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(2,3-dihydroxypropylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H15NO5S/c1-5(11)9-7(8(13)14)4-15-3-6(12)2-10/h6-7,10,12H,2-4H2,1H3,(H,9,11)(H,13,14)/t6?,7-/m0/s1 |
InChI Key |
XGJXKKRTZXBZEB-MLWJPKLSSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSCC(CO)O)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSCC(CO)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















